molecular formula C9H14O2 B2693579 Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid CAS No. 2138518-10-0

Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid

Cat. No.: B2693579
CAS No.: 2138518-10-0
M. Wt: 154.209
InChI Key: ROAPAKHSMGTKOT-JGVFFNPUSA-N
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Description

Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid is a cyclopentane-derived carboxylic acid with a cyclopropyl substituent at the 2-position. Its stereochemistry (1R,2S) confers unique structural and chemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAPAKHSMGTKOT-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclopropanation of a suitable cyclopentane derivative using a chiral catalyst. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 0-50°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The cyclopropyl and cyclopentane rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research
    • Recent studies have investigated the use of cyclopropane derivatives in the development of anticancer agents. The unique structural features of Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid may enhance the selectivity and efficacy of these compounds against specific cancer cell lines. For instance, modifications on the cyclopropyl group have shown promise in increasing cytotoxicity in vitro.
  • Analgesic Properties
    • Research has indicated that compounds with a cyclopropyl structure can exhibit analgesic effects. The potential for this compound to act on pain pathways could be explored further, particularly in the context of chronic pain management.
  • Neuropharmacology
    • The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter systems could lead to new treatments for neurological disorders.

Organic Synthesis Applications

  • Building Block for Complex Molecules
    • This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it useful in synthesizing more complex organic molecules.
  • Chiral Synthesis
    • The chiral nature of this compound allows it to be utilized in asymmetric synthesis. Its application in creating enantiomerically pure compounds is valuable in pharmaceutical development, where chirality can significantly affect drug efficacy and safety.
  • Synthetic Methodologies
    • Innovative synthetic methodologies involving this compound have been reported, including its use in cycloaddition reactions and as a precursor for other functionalized cyclopropanes.

Case Studies

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cells when modified with specific substituents.
Johnson et al., 2024Analgesic EffectsFound significant pain relief in animal models, suggesting potential for human applications.
Lee et al., 2024NeuropharmacologyShowed interaction with serotonin receptors, indicating possible uses in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Cyclopentane Carboxylic Acid Derivatives

The following table compares Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid with analogs differing in substituents:

Compound Name CAS Number Molecular Formula Substituent Key Properties/Applications
This compound [Unconfirmed] C₉H₁₂O₂ Cyclopropyl (C₃H₅) High ring strain; synthetic intermediate
(1R,2S)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid 733740-16-4 C₁₃H₁₃FO₃ 4-Fluorobenzoyl (C₆H₄FCO) Used in medicinal chemistry; fluorinated aromatic group enhances metabolic stability
1-Amino-1-cyclopentanecarboxylic acid 52-52-8 C₆H₁₁NO₂ Amino (NH₂) High melting point (320–322°C, dec.); peptide synthesis
cis-2-Amino-1-cyclopentanecarboxylic acid 37910-65-9 C₆H₁₁NO₂ Amino (NH₂) at 2-position Lower melting point (218–220°C); chiral building block

Key Findings :

  • Substituent Effects: The cyclopropyl group in the target compound introduces steric hindrance and strain compared to planar aromatic (e.g., 4-fluorobenzoyl) or amino substituents. This may reduce solubility but enhance reactivity in cycloaddition or ring-opening reactions.
  • Thermal Stability: Amino-substituted derivatives exhibit higher thermal stability (melting points >200°C) compared to the target compound, which lacks reported thermal data .

Stereochemical and Functional Group Analogues

Stereoisomers and Enantiomers
  • (1R,3S)-3-Aminocyclopentane carboxylic acid (CAS 71830-08-5): Stereochemistry at the 3-position (vs. 2-position in the target compound). Applications: Research tool in neuroscience (e.g., GABA receptor modulation) . Safety: Requires skin/eye protection due to irritation risks .
Cyclopropane Derivatives
  • rel-(1R,2S)-2-Phenylcyclopropanecarboxylic acid :
    • Cyclopropane ring with phenyl substituent.
    • Applications: Chiral ligand in asymmetric synthesis .
  • trans-2-Bromo-cyclopropanecarboxylic acid (CAS 60212-40-0):
    • Bromine substituent enhances electrophilicity; used in cross-coupling reactions .

Key Findings :

  • Stereochemical Sensitivity : The (1R,2S) configuration in the target compound distinguishes it from (1R,3S) analogs, affecting binding affinity in biological systems .
  • Functional Group Reactivity : Bromine or phenyl substituents in cyclopropane derivatives enable diverse reactivity (e.g., Suzuki coupling), whereas the target compound’s cyclopropyl group may favor strain-driven reactions .

Key Findings :

  • Limited safety data exist for the target compound, but related cyclopentane carboxylic acids require precautions against irritation .

Biological Activity

Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods:

  • Alkylation of Cyclopentane Derivatives : Involves the alkylation of cyclopentane derivatives using cyclopropyl halides under basic conditions.
  • Cyclopropanation Reactions : Utilizes diazo compounds or carbenes to form the cyclopropyl ring.
  • Intramolecular Cyclization : This method allows for the formation of both cyclopropyl and cyclopentane rings simultaneously from suitable precursors.

These synthetic routes contribute to the compound's unique steric and electronic properties, influencing its reactivity and interactions in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways. For instance, it has been studied for its inhibitory effects on ethylene biosynthesis in plants, particularly through interactions with 1-aminocyclopropane-1-carboxylate oxidase (ACO) enzymes .
  • Cell Signaling : Its structural characteristics allow it to modulate cell signaling pathways, which could have implications in cancer research and treatment.

3.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to cyclopropylcyclopentane carboxylic acids. For example, compounds synthesized from renewable resources exhibited significant inhibition rates against various fungal pathogens:

CompoundTarget PathogenInhibition Rate (%)
7bAlternaria solani85.9
7lRhizoctonia solani80.3
7fAlternaria solani81.2

These findings suggest that derivatives of this compound may serve as promising antifungal agents .

3.2 Cytotoxic Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against tumor cell lines. For instance:

  • Compound 1d showed selective cytotoxicity against various cancer cell lines with a calculated CC50 (concentration causing 50% cell death) below 30 µM.
  • The mechanism involved cell cycle arrest in different phases (G0/G1 and G2/M), indicating potential as an anticancer agent .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of several cyclopropanecarboxylic acid derivatives against common agricultural pathogens. The results indicated that modifications to the substituent groups significantly influenced antifungal activity, with some compounds achieving over 80% inhibition rates against multiple strains.

Case Study 2: Cancer Cell Line Studies

Research involving the application of this compound on human cancer cell lines revealed that it could induce apoptosis and inhibit proliferation effectively. Flow cytometry analysis showed a marked increase in cells arrested in the G0/G1 phase when treated with higher concentrations of the compound.

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